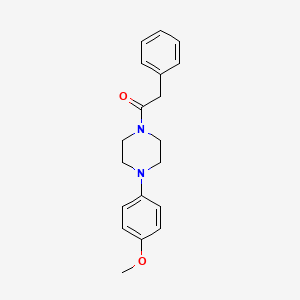
1-(4-methoxyphenyl)-4-(phenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-4-(phenylacetyl)piperazine, commonly known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. MeOPP has gained significant attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
MeOPP exerts its pharmacological effects by acting as a serotonin receptor agonist. It has a high affinity for the 5-HT1A receptor subtype, which is involved in regulating mood, anxiety, and pain perception. MeOPP also interacts with other neurotransmitter systems, including the dopamine and noradrenaline systems.
Biochemical and Physiological Effects
MeOPP has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. It also affects the activity of ion channels and receptors involved in pain perception. MeOPP has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MeOPP has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor subtype. It also has a relatively long half-life, which allows for sustained pharmacological effects. However, MeOPP has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
MeOPP has several potential future directions for scientific research. One area of interest is its potential as a treatment for inflammatory disorders, including arthritis and inflammatory bowel disease. Another area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Additionally, MeOPP may have potential as an antidepressant and anxiolytic agent for the treatment of mood disorders. Further research is needed to fully understand the pharmacological properties of MeOPP and its potential therapeutic applications.
Conclusion
In conclusion, MeOPP is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It acts as a serotonin receptor agonist and has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. MeOPP has several potential future directions for scientific research, including its potential as a treatment for inflammatory disorders, drug addiction, and mood disorders. Further research is needed to fully understand the pharmacological properties of MeOPP and its potential therapeutic applications.
Synthesemethoden
MeOPP can be synthesized using various methods, including the reaction of 1-(4-methoxyphenyl)piperazine with phenylacetyl chloride in the presence of a base. Another method involves the reaction of 1-(4-methoxyphenyl)piperazine with phenylacetic acid and a dehydrating agent such as thionyl chloride. The synthesis of MeOPP is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MeOPP has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. MeOPP has also been investigated for its potential as an antidepressant and anxiolytic agent. Additionally, MeOPP has been studied for its potential in treating drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-9-7-17(8-10-18)20-11-13-21(14-12-20)19(22)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEDMTBQEIINFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)

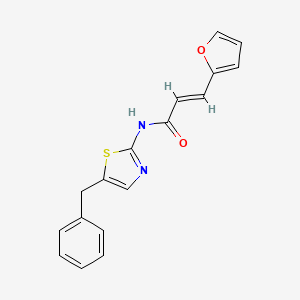
![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)

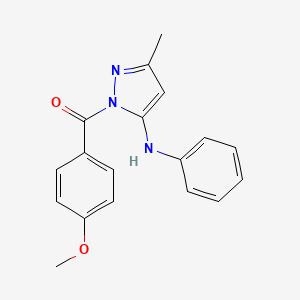


![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
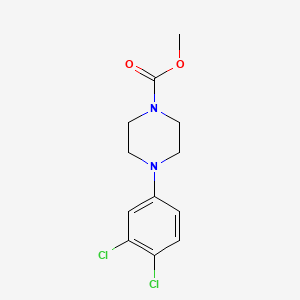
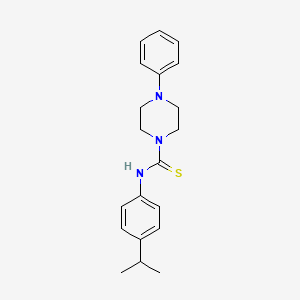
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)
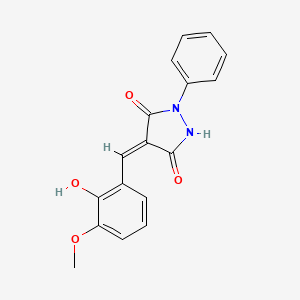
![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)